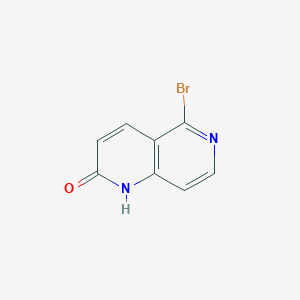

5-Bromo-1,6-naphthyridin-2(1H)-one

CAS No.: 105276-96-8

Cat. No.: VC2368481

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105276-96-8 |

|---|---|

| Molecular Formula | C8H5BrN2O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 5-bromo-1H-1,6-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |

| Standard InChI Key | HBOWEWFBGYLXNY-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC2=C1C(=NC=C2)Br |

| Canonical SMILES | C1=CC(=O)NC2=C1C(=NC=C2)Br |

Introduction

Physical and Chemical Properties

Understanding the fundamental properties of 5-Bromo-1,6-naphthyridin-2(1H)-one provides essential insights into its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of 5-Bromo-1,6-naphthyridin-2(1H)-one

| Property | Value |

|---|---|

| CAS Number | 105276-96-8 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 5-bromo-1H-1,6-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |

| Standard InChIKey | HBOWEWFBGYLXNY-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC2=C1C(=NC=C2)Br |

| Physical Appearance | Crystalline solid |

| Solubility | Moderately soluble in organic solvents like DMSO and DMF |

The compound features a bicyclic framework with specific electronic properties influenced by the presence of the bromine atom and the carbonyl group. These structural elements contribute to its chemical reactivity profile and potential biological interactions. The bromine substituent, in particular, introduces an electron-withdrawing effect that influences the electron density distribution across the molecule.

Synthetic Approaches

General Synthesis Methods

The synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one typically employs bromination of a precursor naphthyridine compound. The synthesis generally involves selective bromination strategies that target the 5-position specifically. Common approaches utilize various brominating agents under controlled conditions to achieve regioselective bromination.

One significant synthetic route involves the use of palladium catalysts and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The specific conditions, including temperature, reaction time, and catalyst loading, significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for achieving efficient synthesis with minimal side-product formation.

Specific Synthetic Examples

Research literature documents specific instances where 5-Bromo-1,6-naphthyridin-2(1H)-one has been employed in synthetic sequences. For example, one documented procedure involves using this compound as a key intermediate in more complex syntheses. In one particular case, a mixture containing 3.5 g of 5-bromo-1,6-naphthyridin-2(1H)-one was reacted with 4-(trifluoromethyl)-1H-imidazole and potassium carbonate, demonstrating its utility as a building block in the synthesis of more elaborate molecular structures .

This example highlights the compound's value as a versatile synthetic intermediate, particularly in reactions leveraging the reactivity of the bromine substituent for further functionalization through various coupling reactions.

Chemical Reactivity

The chemical behavior of 5-Bromo-1,6-naphthyridin-2(1H)-one is largely governed by the presence of the bromine substituent and the lactam functionality. These structural features endow the molecule with distinct reactivity patterns that can be exploited in various chemical transformations.

Reactivity of the Bromine Substituent

The bromine atom at the 5-position represents a key reactive site that facilitates various transformations:

-

The compound readily participates in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse carbon-based substituents at the 5-position.

-

The bromine substituent also enhances the compound's utility in metal-halogen exchange reactions, generating organometallic intermediates that can be further functionalized.

-

Nucleophilic aromatic substitution reactions are feasible, allowing for the replacement of the bromine atom with various nucleophiles to create a diverse array of 5-substituted derivatives.

Lactam Functionality Reactivity

The lactam moiety (2(1H)-one) represents another reactive center in the molecule:

-

The N-H group can participate in alkylation and acylation reactions to yield N-substituted derivatives.

-

The carbonyl group can undergo various transformations, including reduction to the corresponding alcohol or conversion to other functional groups such as thioamides or imidoyl chlorides.

These reactive sites make 5-Bromo-1,6-naphthyridin-2(1H)-one a versatile building block in medicinal chemistry, allowing for systematic structural modifications to explore structure-activity relationships.

Biological Activities

Research on naphthyridine derivatives, including 5-Bromo-1,6-naphthyridin-2(1H)-one, has revealed several potential biological activities that make these compounds attractive candidates for therapeutic development.

Antimicrobial Properties

Naphthyridine derivatives have demonstrated significant antimicrobial activities against various pathogens. The presence of the bromine atom in 5-Bromo-1,6-naphthyridin-2(1H)-one is believed to enhance binding affinity to certain bacterial enzymes or receptors, potentially contributing to its antimicrobial effects. This interaction capability makes the compound and its derivatives promising candidates for addressing antimicrobial resistance challenges.

Table 2: Potential Antimicrobial Activities of Naphthyridine Derivatives

| Pathogen Type | Activity Level | Proposed Mechanism |

|---|---|---|

| Gram-positive bacteria | Moderate to High | Inhibition of DNA gyrase and topoisomerase IV |

| Gram-negative bacteria | Moderate | Membrane disruption and enzyme inhibition |

| Mycobacteria | Variable | Inhibition of specific metabolic pathways |

| Fungi | Low to Moderate | Interference with ergosterol biosynthesis |

Anticancer Properties

Several studies on structurally related naphthyridine derivatives have demonstrated potential anticancer activities. The unique structure of 5-Bromo-1,6-naphthyridin-2(1H)-one, particularly the presence of the bromine substituent, may enhance interactions with specific biological targets relevant to cancer cell proliferation and survival.

Potential mechanisms of anticancer activity may include:

-

Inhibition of specific enzymes involved in DNA replication and repair

-

Modulation of kinase activities critical for cancer cell signaling

-

Induction of apoptosis in malignant cells

-

Interference with cancer cell metabolic pathways

These properties warrant further investigation into the specific anticancer potential of 5-Bromo-1,6-naphthyridin-2(1H)-one and its derivatives.

Structure-Activity Relationships

Understanding the relationship between the structural features of 5-Bromo-1,6-naphthyridin-2(1H)-one and its biological activities provides valuable insights for rational drug design and optimization strategies.

Impact of Bromine Substitution

The bromine substituent at the 5-position significantly influences the compound's biological activity profile:

-

Enhanced binding affinity: The bromine atom increases the molecule's lipophilicity and provides a site for halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Electronic effects: The electron-withdrawing nature of bromine alters the electron density distribution in the aromatic system, influencing interactions with receptor binding sites.

-

Metabolic stability: The presence of bromine may confer increased metabolic stability compared to unsubstituted naphthyridine derivatives.

Comparison with Structural Analogs

Comparing 5-Bromo-1,6-naphthyridin-2(1H)-one with structurally related compounds provides insights into the influence of specific structural modifications on biological activity.

Table 3: Structural Comparison with Related Naphthyridine Derivatives

| Compound | Key Structural Differences | Potential Impact on Biological Activity |

|---|---|---|

| Unsubstituted 1,6-naphthyridin-2(1H)-one | Lacks bromine at 5-position | Reduced lipophilicity; potentially different receptor binding profile |

| 3-Bromo-1,6-naphthyridin-5(6H)-one | Bromine at 3-position; carbonyl at different position | Altered electronic distribution; different receptor targeting specificity |

| 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | Reduced ring; different carbonyl position | Modified conformational flexibility; different pharmacophore properties |

These structural comparisons highlight the importance of substitution patterns in determining the biological activity profiles of naphthyridine derivatives .

Applications in Medicinal Chemistry

5-Bromo-1,6-naphthyridin-2(1H)-one serves as a valuable scaffold in medicinal chemistry, offering multiple opportunities for development and application.

As a Synthetic Intermediate

The compound functions as an important synthetic intermediate in the preparation of more complex molecular structures with potential therapeutic applications. Its bromine substituent provides a convenient handle for further functionalization through various coupling reactions, enabling the synthesis of diverse libraries of derivatives for biological evaluation .

Current Research Status and Future Directions

Recent Research Findings

Studies on naphthyridine derivatives, including 5-Bromo-1,6-naphthyridin-2(1H)-one, highlight their potential as ligands for various receptors and enzymes, which could lead to significant applications in drug development. The unique structure of this compound continues to attract research interest for its pharmacological properties and synthetic utility.

Recent investigations have focused on:

-

Development of efficient synthetic methodologies for the preparation of 5-Bromo-1,6-naphthyridin-2(1H)-one with improved yields and purity

-

Exploration of its reactivity in various coupling reactions to generate libraries of derivatives

-

Preliminary biological evaluation of the compound and its derivatives for specific therapeutic applications

Future Research Directions

Several promising research directions warrant further investigation:

-

Comprehensive structure-activity relationship studies to identify optimal substitution patterns for specific biological activities

-

Detailed investigation of the molecular mechanisms underlying the antimicrobial and anticancer properties

-

Development of targeted delivery systems to enhance the therapeutic potential of 5-Bromo-1,6-naphthyridin-2(1H)-one derivatives

-

Exploration of combinatorial approaches to identify synergistic effects with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume